3-Chloro-5-fluoropyridin-2-ol
CAS No.: 1214345-43-3
Cat. No.: VC0113564
Molecular Formula: C5H3ClFNO
Molecular Weight: 147.533
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1214345-43-3 |
---|---|
Molecular Formula | C5H3ClFNO |
Molecular Weight | 147.533 |
IUPAC Name | 3-chloro-5-fluoro-1H-pyridin-2-one |
Standard InChI | InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |
Standard InChI Key | BJHMUGAHLHATIK-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC=C1F)Cl |
Introduction
Chemical Identity and Structure
3-Chloro-5-fluoropyridin-2-ol is a pyridine derivative with the molecular formula C5H3ClFNO and a molecular weight of 147.53 g/mol . The compound is registered under CAS number 1214345-43-3 . It is also known by several synonyms including 3-chloro-5-fluoro-2-hydroxypyridine, 3-Chloro-5-fluoropyridin-2(1H)-one, and 3-chloro-5-fluoro-1H-pyridin-2-one .
Structurally, this compound features a pyridine ring with three key substituents:
-
A chlorine atom at position 3
-
A fluorine atom at position 5
-
A hydroxyl group at position 2
These specific substituents create a unique electronic environment that influences the compound's reactivity and potential applications in chemical synthesis and research.
Physical and Chemical Properties
Physical Properties
3-Chloro-5-fluoropyridin-2-ol exists as a solid at room temperature. The recommended storage conditions for this compound are in a sealed container, kept dry, and maintained at room temperature . These storage recommendations suggest stability under standard laboratory conditions when properly contained.
Chemical Properties
As a halogenated pyridine derivative with a hydroxyl group, 3-Chloro-5-fluoropyridin-2-ol possesses distinctive chemical properties. The presence of both chlorine and fluorine atoms creates an electron-deficient pyridine ring, increasing its susceptibility to nucleophilic substitution reactions. The hydroxyl group at position 2 can participate in hydrogen bonding, which may influence both its solubility characteristics and its ability to interact with biological targets.
The compound can exist in tautomeric forms, as indicated by one of its alternative names (3-Chloro-5-fluoropyridin-2(1H)-one) . This tautomerism between the hydroxypyridine and pyridone forms can influence its reactivity in various chemical environments.
Applications and Research Relevance
Chemical Research Applications
3-Chloro-5-fluoropyridin-2-ol serves primarily as a building block in organic synthesis. The presence of the two different halogen atoms (chlorine and fluorine) at specific positions makes this compound valuable for selective functionalization reactions. These halogen atoms can be selectively replaced through various substitution reactions, allowing for the construction of more complex molecules.
Material Science
Halogenated heterocycles like 3-Chloro-5-fluoropyridin-2-ol can serve as precursors for materials with specialized properties. The combination of halogen substituents and a hydroxyl group creates possibilities for further derivatization to produce materials with specific electronic or structural characteristics.
Comparative Analysis with Related Compounds
Structural Comparison
Table 1: Comparison of 3-Chloro-5-fluoropyridin-2-ol with Related Compounds
Compound | Molecular Formula | CAS Number | Key Structural Features | Key Differences from 3-Chloro-5-fluoropyridin-2-ol |
---|---|---|---|---|
3-Chloro-5-fluoropyridin-2-ol | C5H3ClFNO | 1214345-43-3 | Cl at position 3, F at position 5, OH at position 2 | Reference compound |
2-Chloro-5-fluoropyridin-3-ol | C5H3ClFNO | 884494-35-3 | Cl at position 2, F at position 5, OH at position 3 | Different positions of chlorine and hydroxyl groups |
3-Chloro-5-fluoropyridine | C5H3ClFN | Unknown | Cl at position 3, F at position 5, no hydroxyl group | Lacks hydroxyl group at position 2 |
This comparison illustrates how subtle differences in substitution patterns can create distinct compounds with potentially different chemical and biological properties. The position of functional groups on the pyridine ring significantly influences the reactivity and application potential of these compounds.
Functional Differences
The positioning of the hydroxyl group and halogen substituents significantly impacts the electronic distribution within the pyridine ring, which in turn affects:
-
Chemical reactivity patterns
-
Potential for hydrogen bonding
-
Tautomeric behavior
-
Interactions with biological targets
These functional differences make each compound uniquely suited for specific applications in chemical synthesis and research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume